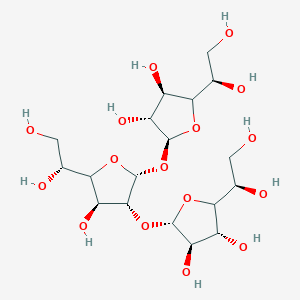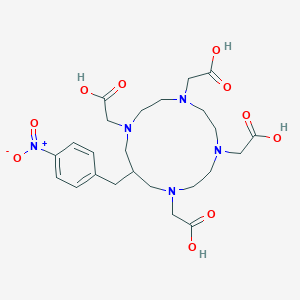![molecular formula C8H6N4O B155735 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- CAS No. 126448-27-9](/img/structure/B155735.png)
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both oxadiazole and quinoxaline moieties, making it a versatile scaffold for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- typically involves a two-step process. The first step is the nucleophilic aromatic substitution of hydrogen, followed by the Scholl reaction. This method allows for the formation of the fused ring system with high efficiency .
Industrial Production Methods: Industrial production of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key to industrial synthesis lies in optimizing reaction conditions to ensure high yield and purity, which involves careful control of temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydro derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective electron donor or acceptor in chemical reactions. This property is particularly useful in the design of organic electronic materials .
Vergleich Mit ähnlichen Verbindungen
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one: This compound shares a similar oxadiazole-quinoxaline fused ring system but differs in the position of the nitrogen atoms.
[1,2,5]Thiadiazolo[3,4-B]quinoxaline: This compound replaces the oxygen atom in the oxadiazole ring with sulfur, resulting in different electronic properties.
Uniqueness: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is unique due to its specific arrangement of nitrogen and oxygen atoms within the fused ring system. This arrangement imparts distinct electronic properties, making it a valuable compound for various applications in organic electronics and materials science .
Eigenschaften
IUPAC Name |
4,9-dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDXBDPUHMQQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NON=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416006 |
Source


|
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126448-27-9 |
Source


|
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)











